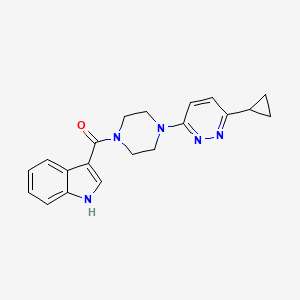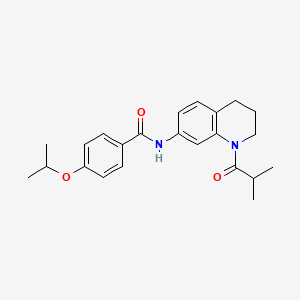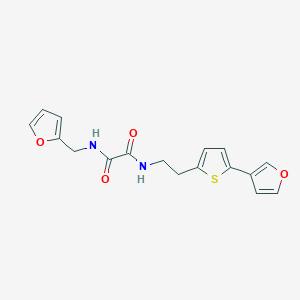
3-(4-Bromophenyl)-5-(hydroxyimino)-7-methyl-6,7,8-trihydrocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of heterocyclic compounds often involves multi-step reactions that can include the formation of intermediates such as 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine, which can further react with various reagents to yield triazine and triazepine derivatives with potential anti-tumor activity . Additionally, the Biginelli condensation is mentioned as a method to prepare diastereomers of certain brominated methanobenzoxadiazocines, which can undergo isomerization and deacetylation under specific conditions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of brominated compounds can be determined using X-ray diffraction (XRD), as demonstrated in the analysis of ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . The crystal structure of 3-bromo-1-[(2-methylphenylimino)methyl]phenol also provides insights into the bond distances and electron withdrawing effects of the bromine atom, which can influence the overall stability and reactivity of the molecule .
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, such as bromination, dehydrobromination, and decomposition under alkaline conditions, as seen in the transformation of dihydrouracil derivatives . The electrochemically induced multicomponent transformation is another method that can be used to synthesize complex molecules, which might be applicable to the synthesis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocyclic compounds can be influenced by the presence of bromine atoms and other functional groups. These properties can be elucidated through spectroscopic methods, including mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy, as well as elemental analysis and X-ray analysis . The docking studies mentioned in the context of biomedical applications suggest that these compounds can have specific interactions with biological targets, which could be relevant for the compound "3-(4-Bromophenyl)-5-(hydroxyimino)-7-methyl-6,7,8-trihydrocinnoline" .
Scientific Research Applications
Bromophenol Derivatives and Their Scientific Research Applications
Natural Product Isolation and Structure Elucidation Bromophenol derivatives have been isolated from natural sources, such as the red alga Rhodomela confervoides. These compounds are structurally characterized using various spectroscopic methods, demonstrating the diversity of bromophenol compounds in nature and their potential as leads for developing new pharmaceuticals or materials with unique properties (Zhao et al., 2004).
Synthesis of Complex Molecules Electrochemically induced transformations of bromophenyl derivatives have been explored for the synthesis of complex molecules, showing the versatility of these compounds in organic synthesis. Such processes can lead to compounds with potential applications in biomedical fields, including the regulation of inflammatory diseases (Ryzhkova et al., 2020).
Antibacterial and Antimicrobial Properties Some bromophenol derivatives have shown antibacterial and antimicrobial activities, suggesting their potential use in developing new antimicrobial agents. The exploration of such compounds, especially those with moderate to high activity against various strains of bacteria, is crucial in the ongoing search for new treatments for bacterial infections (Xu et al., 2003).
Antioxidant Activity Bromophenol derivatives have also been studied for their antioxidant activities, with some showing potent scavenging activity against radical species. This property is important for the development of natural antioxidants, which can be used to prevent oxidative stress-related diseases or in food preservation (Olsen et al., 2013).
properties
IUPAC Name |
N-[3-(4-bromophenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O/c1-9-6-14-12(15(7-9)19-20)8-13(17-18-14)10-2-4-11(16)5-3-10/h2-5,8-9,20H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVNPIPUPOMIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NN=C(C=C2C(=NO)C1)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2505872.png)
![N-(2-cyclohex-1-en-1-ylethyl)-2-(2-oxo-3-phenyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetamide](/img/structure/B2505873.png)
![2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2505874.png)
![3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2505876.png)


![2-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2505883.png)

![5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine](/img/structure/B2505886.png)

![N-(benzo[d]thiazol-2-yl)-4-butoxy-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2505890.png)
![Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2505892.png)
